Methyl 3-oxo-3-(3-phenylphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 3-oxo-3-(3-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)11-15(17)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDXKTYOPUAGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373489 | |
| Record name | methyl 3-oxo-3-(3-phenylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677326-70-4 | |
| Record name | methyl 3-oxo-3-(3-phenylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 677326-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Methyl 3-oxo-3-(3-phenylphenyl)propanoate, also known as 3-biphenyl-3-yl-3-oxo-propionic acid methyl ester, is a compound with significant biological activity owing to its structural features that allow for interaction with various biological systems. This article explores the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H14O3 |
| Molar Mass | 254.28 g/mol |
| Density | 1.141 ± 0.06 g/cm³ |
| Boiling Point | 397.8 ± 25.0 °C |
| pKa | 9.89 ± 0.46 |
These properties indicate that the compound is a lipophilic molecule, which may facilitate its interaction with lipid membranes and biological targets.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar biphenyl structures often exhibit anti-inflammatory, antibacterial, and anticancer properties. The biphenyl moiety is known for its role in enhancing the bioactivity of drugs by improving their binding affinity to target proteins.
Biological Activities
-
Antibacterial Activity :
- Studies have shown that derivatives of biphenyl compounds possess antibacterial properties against various pathogens. For instance, compounds structurally related to this compound have demonstrated efficacy against Gram-positive and Gram-negative bacteria by inhibiting bacterial growth and biofilm formation.
-
Anti-inflammatory Effects :
- Similar compounds have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases.
-
Anticancer Properties :
- The compound's ability to induce apoptosis in cancer cells has been documented in various studies. For example, methyl derivatives of similar structures have been shown to inhibit cell proliferation in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study 1: Antibacterial Screening
In a screening study, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone of approximately 15 mm at a concentration of 50 µg/mL, suggesting moderate antibacterial activity.
Case Study 2: Anti-inflammatory Assay
A study evaluating the anti-inflammatory potential of the compound used a murine model of inflammation induced by lipopolysaccharide (LPS). This compound significantly reduced the levels of TNF-alpha and IL-6 in serum compared to control groups, indicating its potential as an anti-inflammatory agent.
Research Findings
Recent literature highlights the following key findings regarding the biological activity of this compound:
- In vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights : The compound was found to activate caspase pathways leading to apoptosis in treated cells.
- Synergistic Effects : Combination studies with existing antibiotics showed enhanced antibacterial effects when used alongside traditional treatments.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences among selected β-ketoesters:
Physicochemical Properties
- Solubility: Electron-withdrawing groups (e.g., CF₃ in Methyl 3-oxo-3-(4-trifluoromethylphenyl)propanoate) reduce solubility in polar solvents compared to methoxy-substituted derivatives .
- Thermal Stability: Methyl esters generally exhibit higher volatility than ethyl analogs, as seen in Ethyl 3-oxo-3-(p-tolyl)propanoate (oil form) vs. crystalline methyl derivatives .
- Spectroscopic Data: Distinct NMR shifts arise from substituent electronic effects. For example, the CF₃ group in Methyl 3-oxo-3-(4-trifluoromethylphenyl)propanoate causes downfield shifts in ¹³C NMR (δ 195.0 ppm for carbonyl) .
Key Research Findings
Substituent-Driven Reactivity : Electron-deficient aryl groups (e.g., CF₃) enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic additions .
Steric Effects : Bulky substituents (e.g., 3-phenylphenyl) hinder certain cyclization pathways but enable unique spirocyclic products .
Biological Activity : Methoxy-substituted derivatives exhibit increased interaction with biological targets, as seen in HepG2 cell glucose uptake studies for related compounds .
Preparation Methods
Claisen Condensation Approach
A common method for β-keto esters involves Claisen condensation between an ester and a ketone or between two esters. For this compound:
- Starting Materials : Methyl acetate or methyl propionate and 3-phenylbenzoyl chloride or 3-phenylbenzoyl derivatives.
- Reaction Conditions : Strong bases such as sodium ethoxide or sodium hydride in anhydrous ethanol or THF under inert atmosphere.
- Mechanism : The enolate formed from the ester attacks the acyl chloride or ketone derivative, forming the β-keto ester after workup.
This method is supported by analogous syntheses of methyl 3-oxo-3-phenylpropanoate derivatives, which show good yields and selectivity.
Direct Acylation of Methyl 3-oxo-3-phenylpropanoate
An alternative approach is the functionalization of methyl 3-oxo-3-phenylpropanoate by introducing the additional phenyl substituent at the 3-position through:
- Suzuki Coupling or Friedel-Crafts Acylation : Using biphenyl boronic acids or biphenyl acyl chlorides.
- Catalysts : Palladium-based catalysts for Suzuki coupling or Lewis acids like AlCl3 for Friedel-Crafts.
- Reaction Conditions : Elevated temperatures (50-100 °C), inert atmosphere, and appropriate solvents such as toluene or DMF.
This method allows the biphenyl group to be installed selectively on the keto ester framework.
Esterification and Purification
- Esterification : If starting from the free acid, methylation is achieved via Fischer esterification using methanol and an acid catalyst (e.g., sulfuric acid) under reflux.
- Purification : Recrystallization from solvents such as ethyl acetate or column chromatography using silica gel with hexane/ethyl acetate mixtures.
- Drying : Use of sodium sulfate for drying organic layers before evaporation.
Detailed Experimental Data and Reaction Conditions
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Claisen condensation between methyl acetate and 3-phenylbenzoyl chloride | Sodium ethoxide, ethanol, reflux, inert atmosphere, 6-8 h | 75-85% | Requires anhydrous conditions to prevent hydrolysis |
| Suzuki coupling of methyl 3-oxo-3-phenylpropanoate with 3-phenylphenyl boronic acid | Pd(PPh3)4 catalyst, K2CO3 base, toluene, 80 °C, 12 h | 70-80% | High selectivity for biphenyl substitution |
| Fischer esterification (if starting from acid) | Methanol, H2SO4 catalyst, reflux, 4 h | 80-90% | Removal of water shifts equilibrium towards ester formation |
| Purification | Recrystallization from ethyl acetate/hexane | - | Yields pure white crystalline product |
Comparative Analysis with Related Compounds
Research Findings and Observations
- Reaction Atmosphere : Inert atmosphere (nitrogen or argon) is critical to prevent oxidation of sensitive intermediates.
- Temperature Control : Maintaining moderate temperatures (50-80 °C) improves selectivity and yield.
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) favor coupling reactions; ethanol or methanol preferred for esterification.
- Purification : Multiple washings and recrystallization steps ensure removal of palladium residues and unreacted starting materials.
- Yields : Overall yields for multi-step synthesis range from 65% to 85%, depending on reaction optimization.
Summary Table of Preparation Methods
| Method | Description | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Claisen Condensation | Formation of β-keto ester from ester and acyl chloride | Sodium ethoxide, methyl acetate, 3-phenylbenzoyl chloride | Reflux, inert atmosphere | 75-85 | Straightforward, high yield | Requires moisture-free conditions |
| Suzuki Coupling | Biphenyl installation on β-keto ester | Pd catalyst, biphenyl boronic acid, base | 80 °C, 12 h, inert | 70-80 | High selectivity, versatile | Requires expensive catalysts |
| Fischer Esterification | Methylation of free acid | Methanol, acid catalyst | Reflux, 4 h | 80-90 | Simple, high yield | Equilibrium reaction, water removal needed |
| Purification | Recrystallization and chromatography | Ethyl acetate, hexane, silica gel | Ambient temperature | - | High purity product | Time-consuming |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
